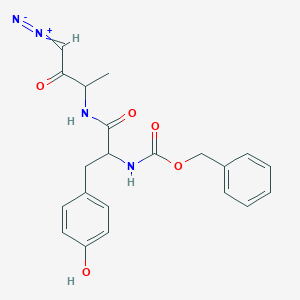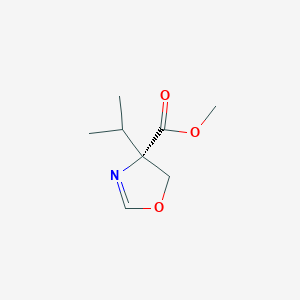
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate, also known as MIPOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. MIPOX is a chiral molecule, which means that it exists in two mirror-image forms. The (S)-enantiomer of MIPOX has been found to exhibit various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate is not fully understood, but it is believed to exert its biological effects by modulating various cellular signaling pathways. (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been found to interact with various enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been shown to exhibit various biochemical and physiological effects, including the inhibition of COX-2 activity, which leads to a reduction in the production of inflammatory mediators. Additionally, (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate in lab experiments is its potential therapeutic applications. (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been found to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of using (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate in lab experiments is its complex synthesis process, which can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for research on (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate. One area of interest is the development of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate and its potential applications in other areas of pharmacology. Finally, the synthesis of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate could be optimized to make it more cost-effective and accessible for researchers.
Synthesemethoden
The synthesis of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate can be achieved through a multi-step process that involves the reaction of various reagents. One of the most commonly used methods for synthesizing (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate is via the reaction of isobutyronitrile and methylamine with ethyl acetoacetate. The resulting compound is then subjected to a series of reactions, including cyclization and esterification, to yield (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In recent years, (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has gained significant attention as a potential drug candidate for the treatment of various diseases, including cancer and inflammation.
Eigenschaften
IUPAC Name |
methyl (4S)-4-propan-2-yl-5H-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(2)8(7(10)11-3)4-12-5-9-8/h5-6H,4H2,1-3H3/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFFFQLWPZXIQG-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(COC=N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]1(COC=N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

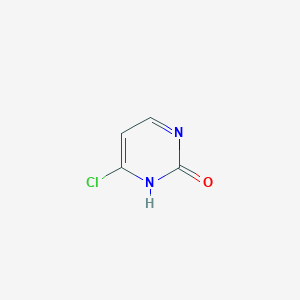




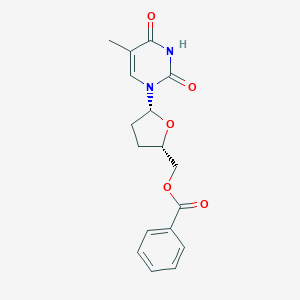
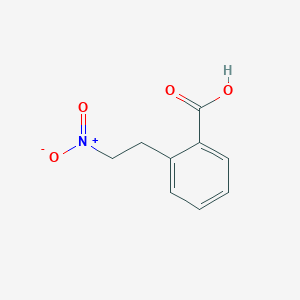
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)
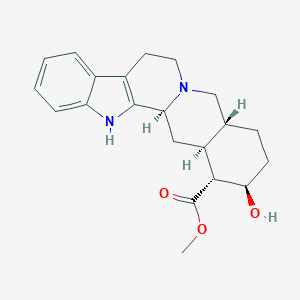
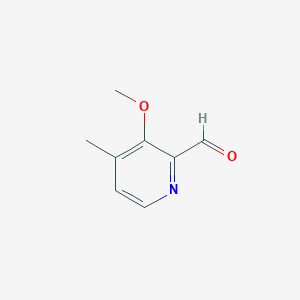
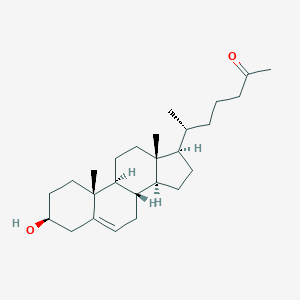
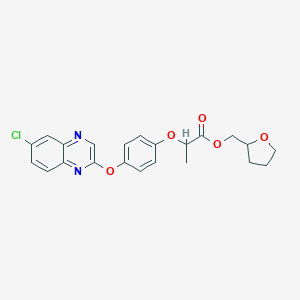
![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)
